molecular formula C20H23NO4 B7794312 Boc-(+/-)-trans-4-(1-naphthyl)-pyrrolidine-3-carboxylic acid

Boc-(+/-)-trans-4-(1-naphthyl)-pyrrolidine-3-carboxylic acid

Cat. No.: B7794312
M. Wt: 341.4 g/mol
InChI Key: XFLHWJLBGXTNJN-DLBZAZTESA-N
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Description

Boc-(+/-)-trans-4-(1-naphthyl)-pyrrolidine-3-carboxylic acid: is a synthetic organic compound that features a pyrrolidine ring substituted with a naphthyl group and a carboxylic acid group. The “Boc” prefix refers to the tert-butyloxycarbonyl protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(+/-)-trans-4-(1-naphthyl)-pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.

    Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrolidine ring is reacted with a naphthyl halide in the presence of a Lewis acid catalyst.

    Protection of the Amine Group: The amine group on the pyrrolidine ring is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected compound.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.

    Substitution Reactions: The naphthyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4), or oxidized to a carboxylate salt using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

    Oxidation: Potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

Major Products:

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Substituted Naphthyl Derivatives: Introduction of functional groups on the naphthyl ring.

    Reduced Alcohol: Reduction of the carboxylic acid group to an alcohol.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Boc-(+/-)-trans-4-(1-naphthyl)-pyrrolidine-3-carboxylic acid can serve as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group Chemistry: The compound is used to study the stability and reactivity of the Boc protecting group in various chemical environments.

Biology and Medicine:

    Drug Development: The compound’s structural

Properties

IUPAC Name

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLHWJLBGXTNJN-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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